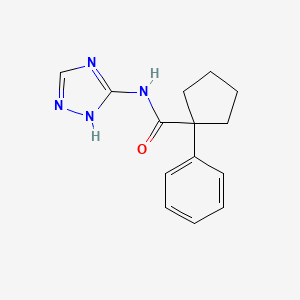

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c19-12(17-13-15-10-16-18-13)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRUAOTXRBMLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne.

Attachment of the Cyclopentane Ring: The cyclopentane ring can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with a suitable nucleophile.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. Specifically, 1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide has been studied for its efficacy against various bacterial strains. In vitro studies demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Studies indicate that triazole derivatives can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. For instance, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been linked to the compound's ability to enhance endogenous palmitoylethanolamide levels, which may provide therapeutic benefits in conditions like rheumatoid arthritis .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of triazole-containing compounds. Specifically, this compound has shown promise in disrupting interactions critical for viral replication processes, particularly in RNA viruses such as influenza. Molecular docking studies suggest that this compound can effectively bind to viral polymerase complexes, inhibiting their function .

Fungicidal Properties

The triazole moiety is well-known for its fungicidal activity. Compounds similar to this compound have been utilized in agriculture as fungicides to control plant diseases caused by various fungi. Field trials have indicated that such compounds can significantly reduce fungal infections in crops while being safe for beneficial organisms .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be incorporated into polymer matrices to enhance their properties. Research is ongoing into its use as a functional additive in polymers to improve thermal stability and mechanical strength. The incorporation of triazole groups into polymer backbones can also provide additional functionalities such as improved adhesion and barrier properties .

Case Studies

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. Triazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of essential molecules .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Ring Influence: The 1,2,4-triazole in the target compound (vs. tetrazole in ) offers distinct electronic properties. Triazoles have three nitrogen atoms in a five-membered ring, enabling moderate hydrogen bonding, while tetrazoles (four nitrogens) exhibit stronger acidity (pKa ~4–5), enhancing solubility and metal coordination . The urea derivative lacks the carboxamide’s carbonyl group, reducing conformational rigidity but increasing hydrogen-bond donor capacity.

Functional Group Variations :

- Replacement of the cyclopentane core (target compound) with simpler chains (e.g., urea derivative ) reduces steric bulk, possibly altering binding kinetics.

Commercial and Research Relevance

- Pharmaceutical Impurities : The biphenyl-tetrazole compound (CAS 748812-53-5) is marketed as a high-purity impurity standard, highlighting the importance of structural analogs in quality control .

- Supplier Availability : Derivatives like 1-phenyl-3-(1H-1,2,4-triazol-5-yl)urea (CAS 55424-82-3) are available through suppliers like ECHEMI, indicating commercial interest in triazole-containing scaffolds .

Biological Activity

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that integrates a triazole ring with a cyclopentane moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is , and it possesses a molecular weight of 256.31 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : Utilizing a [3+2] cycloaddition reaction between an azide and an alkyne.

- Attachment of the Cyclopentane Ring : Achieved through nucleophilic substitution reactions.

- Formation of the Carboxamide Group : By reacting intermediates with amines under suitable conditions .

Biological Activity

The biological activity of this compound has been explored in various studies.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that this compound may exhibit significant activity against a range of pathogens due to its ability to inhibit key enzymes involved in the biosynthesis of essential cellular components .

Antifungal Properties

Triazoles are commonly used as antifungal agents. The mechanism often involves the inhibition of cytochrome P450 enzymes that are crucial for ergosterol synthesis in fungal cell membranes . This compound's structural characteristics suggest it may have similar antifungal efficacy.

Anticancer Potential

Preliminary studies indicate that triazole derivatives possess anticancer properties by disrupting cancer cell proliferation and inducing apoptosis. The specific interactions at the molecular level may involve targeting protein-protein interactions critical for tumor growth .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Particularly affecting cytochrome P450 enzymes involved in drug metabolism and biosynthesis pathways.

- Disruption of Protein Interactions : Such as those involved in cell signaling and proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Basic: What are the recommended synthetic routes for 1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide, and what key reaction conditions should be optimized for yield improvement?

Methodological Answer:

A one-pot, multi-component synthesis approach is commonly employed for triazole derivatives. For example, analogous compounds (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide) are synthesized via condensation of aniline derivatives, cyclopentanone, and sodium azide using copper(I) iodide (CuI) as a catalyst under reflux conditions . Key parameters to optimize include:

- Catalyst loading (e.g., 5–10 mol% CuI).

- Temperature (reflux in ethanol or acetonitrile at 80–100°C).

- Reaction time (12–24 hours).

- Stoichiometry of reactants (1:1 molar ratio of phenyl/cyclopentyl precursors to triazole-forming agents).

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield improvements (>70%) are achievable by iterative adjustment of these parameters .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., phenyl, cyclopentane, and triazole protons). For example, the triazole ring protons typically appear as singlet peaks in δ 7.5–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify carbonyl (C=O, ~1650–1700 cm) and triazole ring (C=N, ~1450–1550 cm) stretches .

Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions when synthesizing this compound, particularly with conflicting parameter influences?

Methodological Answer:

Use response surface methodology (RSM) or factorial designs to resolve parameter conflicts. For example:

- Central Composite Design (CCD): Test variables like temperature (60–100°C), catalyst loading (2–10 mol%), and solvent polarity.

- Contradiction Resolution: If higher temperatures improve yield but reduce selectivity, apply desirability functions to balance outcomes. A study on triazole derivatives achieved a 22% yield increase by optimizing CuI concentration and reaction time via CCD .

- Validation: Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05 significance) .

Advanced: What computational strategies predict the bioactivity or binding affinity of derivatives of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase). For triazole carboxamides, docking scores correlate with experimental IC values (R > 0.8) .

- Quantitative Structure-Activity Relationship (QSAR): Build models using descriptors like logP, topological polar surface area, and H-bond acceptor counts. A QSAR study on similar triazoles achieved a predictive R of 0.76 .

- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability under physiological conditions .

Advanced: How should researchers address contradictory bioassay data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

- Control Experiments: Verify assay conditions (pH, temperature, co-solvents). For instance, DMSO concentrations >1% can artificially suppress enzyme activity .

- Orthogonal Assays: Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR).

- Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., cell line variability, batch effects) .

- Reproducibility: Share raw data via platforms like PubChem to enable third-party validation .

Basic: What are the primary challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

- Exothermic Reactions: Use jacketed reactors with temperature control to manage heat generation during azide cyclization .

- Purification Bottlenecks: Switch from column chromatography to recrystallization (solvent: ethanol/water) for large batches .

- Byproduct Formation: Monitor reaction progress with inline FTIR or Raman spectroscopy to terminate reactions at optimal conversion (~85%) .

Advanced: Which emerging AI-driven tools can accelerate the discovery of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Generative AI Models: Platforms like ChemBERTa propose novel derivatives by training on PubChem datasets .

- ADMET Prediction: Tools like ADMETlab 2.0 forecast absorption, toxicity, and metabolic stability using molecular fingerprints .

- Automated High-Throughput Screening (HTS): Integrate robotic liquid handlers with AI-driven plate readers to test 10,000+ conditions/week .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.